6-Tert-butyl-4-cyclopropoxy-N-methylpyridin-3-amine
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Overview
Description
6-Tert-butyl-4-cyclopropoxy-N-methylpyridin-3-amine is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and a pyridine ring substituted with a methylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-4-cyclopropoxy-N-methylpyridin-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides in the presence of a base.
Cyclopropoxy group addition: This can be done using cyclopropyl halides under basic conditions.
N-methylation: The final step involves the methylation of the amine group using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-4-cyclopropoxy-N-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products.
Scientific Research Applications
6-Tert-butyl-4-cyclopropoxy-N-methylpyridin-3-amine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-4-cyclopropoxy-N-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Tert-butyl-4-cyclopropoxy-N-methylpyridin-2-amine
- 6-Tert-butyl-4-cyclopropoxy-N-methylpyridin-4-amine
Uniqueness
6-Tert-butyl-4-cyclopropoxy-N-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H20N2O |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
6-tert-butyl-4-cyclopropyloxy-N-methylpyridin-3-amine |
InChI |
InChI=1S/C13H20N2O/c1-13(2,3)12-7-11(16-9-5-6-9)10(14-4)8-15-12/h7-9,14H,5-6H2,1-4H3 |
InChI Key |
OYKRBUMTPWWLAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(C(=C1)OC2CC2)NC |
Origin of Product |
United States |
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